3-{5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}-1-(2,2,2-trifluoroethyl)azetidine
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Overview
Description
3-{5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}-1-(2,2,2-trifluoroethyl)azetidine is a complex organic compound featuring a unique structure that combines a cyclopenta[c]pyridazine ring with an azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}-1-(2,2,2-trifluoroethyl)azetidine typically involves multiple steps, starting with the formation of the cyclopenta[c]pyridazine core. This can be achieved through cyclocondensation reactions involving appropriate precursors. For instance, the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of sodium alkoxide solutions (sodium ethoxide or sodium methoxide) has been reported .
The subsequent steps involve the introduction of the azetidine ring and the trifluoroethyl group. These steps may include nucleophilic substitution reactions and other functional group transformations under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include the use of continuous flow reactors and other advanced techniques to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-{5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}-1-(2,2,2-trifluoroethyl)azetidine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with others, using reagents like sodium alkoxides or halides.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at room temperature.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Sodium alkoxides in alcohol solvents or halides in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Potential use as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes.
Medicine: Exploration as a candidate for drug development, particularly for its potential activity against various diseases due to its unique structure.
Mechanism of Action
The mechanism by which 3-{5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}-1-(2,2,2-trifluoroethyl)azetidine exerts its effects is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: A related compound with a similar cyclopenta ring structure but different functional groups.
Pyrrolopyrazine derivatives: Compounds with a pyrrole and pyrazine ring that exhibit various biological activities.
Uniqueness
3-{5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}-1-(2,2,2-trifluoroethyl)azetidine is unique due to its combination of a cyclopenta[c]pyridazine ring with an azetidine moiety and a trifluoroethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy-6,7-dihydro-5H-cyclopenta[c]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O/c13-12(14,15)7-18-5-9(6-18)19-11-4-8-2-1-3-10(8)16-17-11/h4,9H,1-3,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VASPAXNVVUBYSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)OC3CN(C3)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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